REACTION_CXSMILES
|
[Cl:1][C:2]1[C:7]([N:8](C)[C:9](=O)OC(C)(C)C)=[CH:6][C:5]([F:17])=[CH:4][N:3]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[C:7]([NH:8][CH3:9])=[CH:6][C:5]([F:17])=[CH:4][N:3]=1
|
Name
|
Tert-butyl (2-chloro-5-fluoropyridin-3-yl)(methyl)carbamate
|
Quantity
|
0.92 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1N(C(OC(C)(C)C)=O)C)F
|
Name
|
Intermediate 36
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C=C1N(C(OC(C)(C)C)=O)C)F
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
50 °C
|
Type
|
CUSTOM
|
Details
|
stir for another 14 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to cool to room temperature
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was evaporated to dryness under reduced pressure and water (80 mL), saturated sodium bicarbonate (50 mL) and ethyl acetate (100 mL)
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
ADDITION
|
Details
|
The phases were mixed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic phase was dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
before evaporating to dryness under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification
|
Reaction Time |
14 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=C(C=C1NC)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |